

Confirming the Structure of 4-Fluorophenyl Acetate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorophenyl acetate

Cat. No.: B1330353

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for **4-fluorophenyl acetate** against its non-fluorinated analog, phenyl acetate, and a related halogenated compound, 4-chlorophenyl acetate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the structural confirmation of **4-fluorophenyl acetate**.

Spectroscopic Data Comparison

The structural identity of **4-fluorophenyl acetate** can be unequivocally confirmed by analyzing its unique spectroscopic fingerprint and comparing it with related compounds. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The data for **4-fluorophenyl acetate** shows characteristic shifts and coupling patterns influenced by the electron-withdrawing fluorine atom.

Compound	Chemical Shift (δ) ppm - Aromatic Protons (Integration)	Chemical Shift (δ) ppm - Methyl Protons (Integration)
4-Fluorophenyl acetate	~7.1 (m, 4H)	~2.2 (s, 3H)
Phenyl acetate	7.07-7.39 (m, 5H) [1]	2.29 (s, 3H) [1]
4-Chlorophenyl acetate	~7.0-7.4 (m, 4H)	~2.3 (s, 3H)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^{13}C NMR spectroscopy probes the carbon framework of a molecule. The presence of the fluorine atom in **4-fluorophenyl acetate** significantly influences the chemical shifts of the aromatic carbons, particularly the carbon directly bonded to fluorine (C-F bond), which exhibits a large chemical shift and a characteristic coupling (^{1}JCF).

Compound	C=O	C-O (Aromatic)	C-F/C-Cl (Aromatic)	Aromatic Carbons	CH ₃
4-Fluorophenyl acetate	~169	~147	~160 (d, ^{1}JCF ≈ 245 Hz)	~123, ~116	~21
Phenyl acetate	169.5	150.7	-	121.6, 125.8, 129.4	21.2 [1] [2]
4-Chlorophenyl acetate	~169	~149	~131	~123, ~129	~21

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule. The key absorption bands for the phenyl acetates are the C=O stretch of the ester group and the C-O stretches. The C-F bond in **4-fluorophenyl acetate** also gives rise to a characteristic absorption band.

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-F/C-Cl Stretch (cm ⁻¹)
4-Fluorophenyl acetate	~1765	~1200, ~1160	~1215
Phenyl acetate	~1760	~1215, ~1190	-
4-Chlorophenyl acetate	~1765	~1210, ~1165	~1090

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern gives clues about the structure. For **4-fluorophenyl acetate**, the presence of fluorine is confirmed by the mass of the molecular ion.

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
4-Fluorophenyl acetate	154	112, 84, 43
Phenyl acetate	136	94, 66, 43
4-Chlorophenyl acetate	170/172 (isotope pattern)	128/130, 99, 63, 43[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

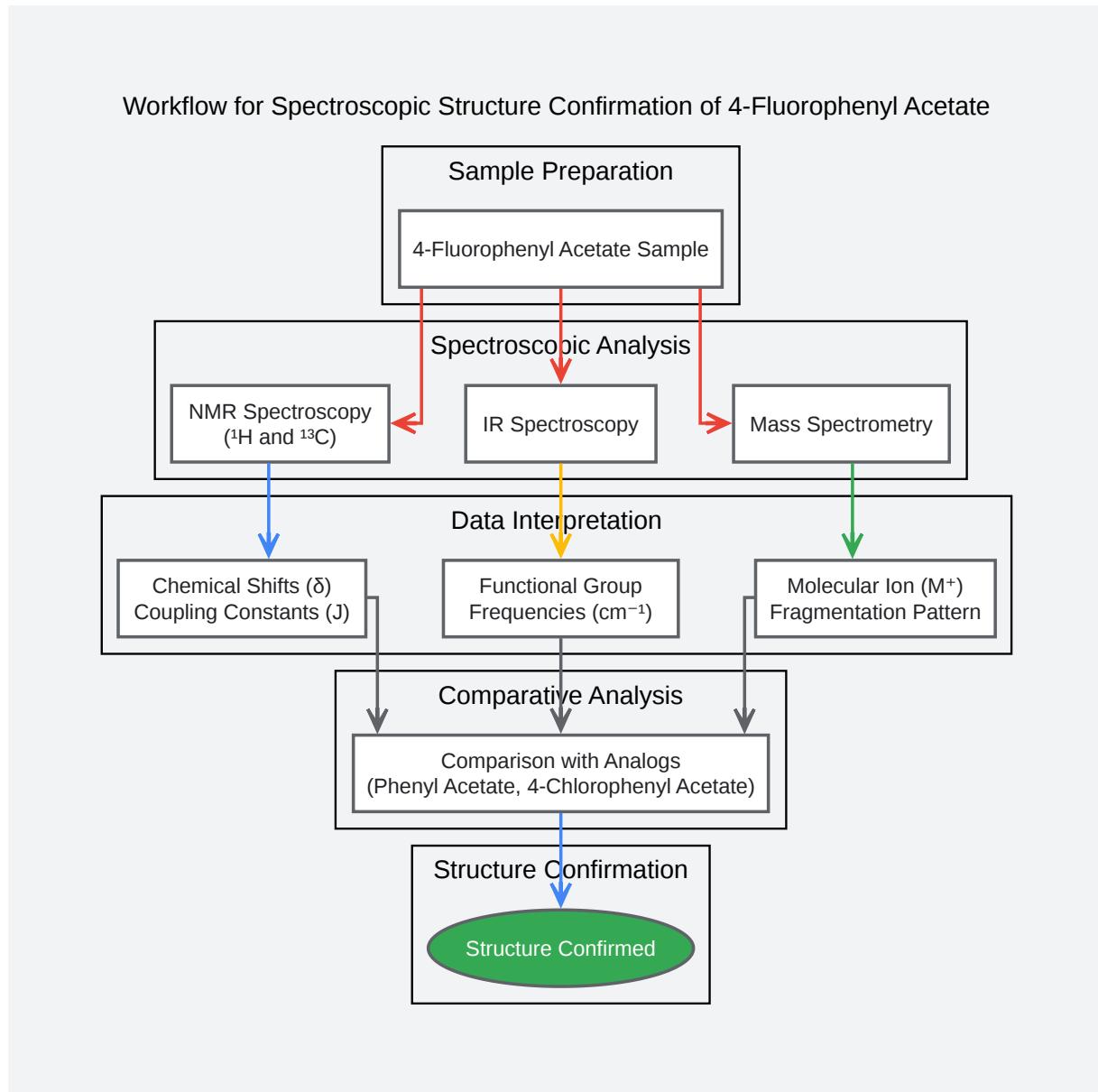
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum using a standard pulse sequence.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.


- Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like phenyl acetates.
- Ionization: Use Electron Impact (EI) ionization at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
 - The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for confirming the structure of **4-Fluorophenyl acetate** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic confirmation of **4-Fluorophenyl Acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl acetate | CH₃COOC₆H₅ | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000481 Phenyl Acetate at BMRB [bmrbi.io]
- 3. 4-Chlorophenyl Acetate | C₈H₇ClO₂ | CID 13410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming the Structure of 4-Fluorophenyl Acetate: A Spectroscopic Comparison]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330353#confirming-the-structure-of-4-fluorophenyl-acetate-with-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com